Product packaging for SKLB028(Cat. No.:)

SKLB028

Cat. No.: B1193485
M. Wt: 366.41
InChI Key: XJMCEQUUSGXSES-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SKLB028 is a derivative of the natural compound millepachine and functions as a potent small-molecule inhibitor that targets tubulin . Its primary research value lies in its mechanism of action: it directly and irreversibly binds to the colchicine-binding site on β-tubulin, as confirmed by X-ray crystallography . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . A key characteristic of this compound is its ability to circumvent multidrug resistance, a common limitation of many existing tubulin-targeting agents, making it a compound of interest for investigating novel anti-cancer strategies . Biochemical assays have determined its dissociation constant (Kd) for tubulin to be 31.69 ± 5.26 µM . In cellular studies, this compound demonstrates anti-proliferative activity with an IC50 of 120 nM in HepG2 hepatocarcinoma cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.41

IUPAC Name

(E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one

InChI

InChI=1S/C22H22O5/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)17(23)8-5-14-6-9-20(26-4)18(24)13-14/h5-13,24H,1-4H3/b8-5+

InChI Key

XJMCEQUUSGXSES-VMPITWQZSA-N

SMILES

O=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKLB-028;  SKLB 028;  SKLB028

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Sklb028

Identification and Characterization of the Primary Molecular Target of SKLB028

Extensive biochemical and cellular studies have identified β-tubulin as the direct and primary molecular target of this compound. nih.govresearchgate.net

Direct binding assays have confirmed that this compound binds to β-tubulin in a concentration- and time-dependent manner. nih.govresearchgate.net Using tryptophan fluorescence-based binding assays, the dissociation constant (Kd) for this compound binding to tubulin was determined to be 31.69 ± 5.26 μM. This direct interaction is crucial for its inhibitory activity on tubulin polymerization. nih.govresearchgate.net Furthermore, studies have shown that this compound binds irreversibly to tubulin, a characteristic that differentiates it from reversible tubulin inhibitors like colcemid. nih.govresearchgate.netresearchgate.net This irreversible binding was demonstrated by experiments where, unlike colcemid, this compound remained associated with the tubulin fraction after ultrafiltration and cells treated with this compound failed to recover their tubulin network even after extensive washing. nih.govresearchgate.netresearchgate.net

Competitive binding experiments have provided further insights into the specificity of this compound's interaction with tubulin. Bio-SKLB028, a biotinylated derivative, was used to assess competitive inhibition by other tubulin-binding agents. nih.govresearchgate.net

This compound and SKLB050: Both this compound and its derivative SKLB050 effectively inhibited the binding of Bio-SKLB028 to tubulin, indicating that they share the same binding site. nih.govresearchgate.net

Colchicine (B1669291): Colchicine, a known tubulin inhibitor, competitively inhibited the binding of this compound to β-tubulin in a concentration-dependent manner. A weak inhibition was observed at 1 μM colchicine, while strong inhibition occurred at 10 μM colchicine. nih.govresearchgate.net This suggests that this compound binds to the same site as colchicine. nih.govresearchgate.net

Vinblastine (B1199706): In contrast, vinblastine, a vinca (B1221190) alkaloid that binds to a distinct site on tubulin, showed no inhibition of this compound binding to β-tubulin. nih.govresearchgate.net This finding further supports the specificity of this compound for the colchicine-binding site and not the vinca alkaloid binding site. nih.govresearchgate.net

These competitive binding data are summarized in the table below:

CompoundEffect on Bio-SKLB028 Binding to TubulinImplication
This compoundInhibitedBinds to the same site as Bio-SKLB028
SKLB050InhibitedBinds to the same site as Bio-SKLB028
ColchicineWeakly to Strongly InhibitedBinds to the colchicine-binding site
VinblastineNo InhibitionBinds to a different site than this compound

Direct Binding Studies with β-Tubulin

Elucidation of this compound Binding Site on Tubulin

The precise location of this compound's binding on tubulin has been elucidated through advanced structural biology techniques, confirming its interaction within a well-characterized pocket. nih.govnih.gov

Structural analysis has definitively localized this compound's binding within the colchicine-binding site, which is primarily situated on the β-tubulin subunit at the α/β-tubulin heterodimer interface. nih.govnih.govresearchgate.netnih.gov This site is a hydrophobic pocket formed by residues from helices H7 and H8, strands S8 and S9, and loop T7 of β-tubulin, as well as loop T5 of α-tubulin. nih.govresearchgate.net The binding mode of this compound is similar to that of colchicine, including the characteristic shift of the βT7 loop upon ligand binding. nih.govnih.govresearchgate.net Furthermore, this compound, along with its derivative SKLB050, exhibited the highest binding affinity to tubulin among reported colchicine-binding site inhibitors, with a Kb value of 2.87 × 108 M-1. nih.gov

X-ray crystallography has been instrumental in providing atomic-level detail of the tubulin-SKLB028 complex. The crystal structure of the tubulin-SKLB028 complex (PDB code 5YL2) was solved to a resolution of 2.09 Å. nih.govresearchgate.net This structural data confirmed that this compound is deeply buried in the colchicine-binding site. nih.gov The chalcone (B49325) A-ring of this compound is embedded within a hydrophobic pocket of the β-tubulin subunit, engaging in extensive interactions with residues such as βC241, βL242, βL248, βA250, βL255, βM259, βA316, βI318, βK352, βA354, and βI378. nih.gov

Localization within the Colchicine-Binding Site on β-Tubulin

Molecular Interactions Governing this compound-Tubulin Association

The association between this compound and tubulin is governed by a combination of hydrophobic interactions and hydrogen bonds, contributing to its strong and irreversible binding. nih.gov

Hydrophobic Interactions: The chalcone A-ring of this compound forms significant hydrophobic interactions with numerous residues in the β-tubulin subunit, including βC241, βL242, βL248, βA250, βL255, βM259, βA316, βI318, βK352, βA354, and βI378. nih.gov These extensive hydrophobic contacts contribute substantially to the stability of the complex. nih.gov The D-ring of the ligand also engages in hydrophobic interactions with tubulin residues βL248, βM259, βN258, βA317, βK352, βA354, and αT179. nih.gov

Hydrogen Bonds: In addition to hydrophobic interactions, specific hydrogen bonds play a critical role in anchoring this compound within the binding site. This compound forms a hydrogen bond with the αT179 residue of tubulin. nih.gov The carbonyl moiety of the chalcone scaffold forms another hydrogen bond with tubulin βD251. nih.gov Furthermore, the chalcone B-ring forms hydrogen bonds with αT179 and βN349. nih.gov These molecular interactions collectively ensure the tight and irreversible association of this compound with tubulin. nih.govnih.govresearchgate.netmdpi.com

Detailed Analysis of Binding Residues and Conformation

X-ray crystallography studies of tubulin in complex with millepachine (B2987336) and its derivatives, including this compound, have provided atomic-level insights into their binding mode. These chalcone-type inhibitors are deeply buried within the colchicine-binding site at the tubulin intradimer interface, adopting a binding orientation similar to that of colchicine. researchgate.netwikipedia.orgnih.govyoutube.com

The chalcone A-ring of these compounds is situated within a hydrophobic pocket of the β-tubulin subunit, forming extensive interactions with several tubulin residues. These include βC241, βL242, βL248, βA250, βL255, βM259, βA316, βI318, βK352, βA354, and βI378. nih.gov The carbonyl moiety of the chalcone scaffold further stabilizes the interaction by forming a hydrogen bond with βD251. nih.gov While millepachine itself does not form hydrogen bonds with α-tubulin, this compound and SKLB050 establish a hydrogen bond with the αThr-179 residue of α-tubulin through their hydroxyl or amino groups. researchgate.net Key tubulin residues such as βS8, βS9, βH7, βH8, βT7, and αT5 are implicated in the colchicine-like binding mode of these compounds. nih.gov

Role of this compound Conformation (e.g., s-trans) in Binding Affinity and Irreversibility

The conformational state of chalcone derivatives plays a critical role in their binding affinity and inhibitory activity. Free millepachine typically exists in an s-cis conformation; however, upon binding to the colchicine-binding site of tubulin, it undergoes a conformational change to adopt an s-trans configuration. researchgate.netacs.orgwikipedia.orgnih.gov This s-trans conformation appears to be sterically favored at the tubulin binding site. nih.gov

Research has demonstrated that modifications, such as the introduction of an α-methyl group to millepachine derivatives like this compound and SKLB050, can increase the proportion of the s-trans conformation. This structural alteration significantly augments their tubulin inhibition activity, suggesting that the s-trans conformation contributes to their enhanced anticancer properties. researchgate.netacs.orgwikipedia.orgnih.gov

A notable characteristic of this compound is its irreversible binding to tubulin. researchgate.netacs.org This irreversible interaction is evidenced by the inability of cells to recover from cell cycle arrest even after 72 hours of treatment, indicating that a covalent bond has formed between this compound and its target. acs.org This covalent binding mechanism is a strategic approach to overcome common mechanisms of drug resistance observed with other tubulin-binding agents. acs.org

Impact of this compound on Microtubule Dynamics

Microtubules are fundamental components of the eukaryotic cytoskeleton, formed by the polymerization of α,β-tubulin dimers. They are highly dynamic structures, constantly undergoing cycles of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. This dynamic behavior is crucial for various cellular functions, including maintaining cell shape, facilitating intracellular trafficking, and enabling cell division. This compound functions as a microtubule-destabilizing agent.

Inhibition of Tubulin Polymerization In Vitro

This compound effectively inhibits tubulin polymerization in vitro. Studies evaluating the assembly of purified porcine tubulin have shown that this compound suppresses polymerization in a time- and dose-dependent manner. researchgate.net Its inhibitory effect on tubulin polymerization is comparable to that of colchicine, another well-known microtubule-destabilizing agent. In contrast, millepachine itself exhibits a weaker inhibitory effect on tubulin polymerization compared to its derivatives this compound and SKLB050. researchgate.net

Table 1: Dissociation Constants (Kd) of Compounds Binding to Tubulin researchgate.net

CompoundKd (μM)
SKLB0505.13 ± 0.62
Colchicine11.03 ± 2.57
This compound31.69 ± 5.26
Millepachine139.3 ± 34.76

Modulation of Microtubule Structure and Stability in Cellular Models

Beyond its in vitro effects, this compound significantly modulates microtubule structure and stability within cellular models. Immunofluorescence staining has revealed that this compound disrupts the cellular microtubule network. The irreversible binding of this compound to tubulin leads to a profound disorganization of the microtubule architecture. Initially, cells treated with this compound may display typical tubulin networks, but over time, the network undergoes disruption, followed by an attempt to revert to a normal appearance, only to be disrupted again. acs.org This persistent disruption underscores the potent and irreversible nature of this compound's action on cellular microtubules.

Downstream Cellular Consequences of this compound-Induced Microtubule Disruption

The disruption of microtubule dynamics by agents like this compound has profound consequences for cellular processes, particularly cell division. Microtubules are essential for the formation of the mitotic spindle, which is critical for accurate chromosome segregation during mitosis.

Induction of Cell Cycle Arrest at G2/M Phase

A primary downstream cellular consequence of this compound-induced microtubule disruption is the induction of cell cycle arrest at the G2/M phase. researchgate.netacs.orgwikipedia.org This arrest prevents cells from progressing through mitosis, a critical checkpoint for rapidly dividing cells, including cancer cells.

Studies have shown that this compound and its derivatives significantly increase the expression level of phosphorylated histone H3 (p-H3), which serves as a specific marker for cells in the G2/M phase. researchgate.net Furthermore, flow cytometry analyses consistently demonstrate that these compounds cause a pronounced accumulation of cells in the G2/M phase. researchgate.net The irreversible nature of this compound's binding to tubulin is further highlighted by the observation that cells treated with this compound fail to recover from this G2/M cell cycle arrest even after prolonged periods (up to 72 hours), emphasizing the sustained impact on cell division. acs.org This mechanism of action positions this compound as a potent antimitotic agent.

Flow Cytometric Analysis of DNA Content

Treatment with this compound leads to a pronounced G2/M phase cell cycle arrest. nih.govnih.gov This arrest is characterized by a significant increase in the expression level of phosphorylated H3 (p-H3), a recognized marker for the G2/M phase. nih.gov Studies have shown that cells treated with this compound remain arrested in the G2/M phase for extended periods, even after the compound is removed, demonstrating the irreversible nature of its impact on the cell cycle. For instance, after 40 hours of recovery, this compound-treated cells continued to exhibit G2/M arrest, unlike colcemid-treated cells which showed recovery. nih.gov

Table 1: Effect of this compound on Cell Cycle Progression (Representative Data)

Treatment (Concentration)Time (h)G2/M Phase Cells (%)Notes
Control0BaselineCells with typical tubulin networks
This compound (50 nM)16Significant increaseObvious G2/M arrest observed nih.gov
This compound (200 nM)16Significant increaseObvious G2/M arrest observed nih.gov
This compound (10 µM)8ArrestedCells remained arrested even after 40-72h recovery nih.gov
Colcemid (10 µM)8ArrestedCells recovered to normal morphology after 40h recovery nih.gov
Assessment of Mitotic Spindle Formation Disruption

This compound effectively disrupts the formation of the mitotic spindle. nih.gov Immunofluorescence staining experiments have revealed that cells treated with this compound exhibit depolymerized tubulin and abnormal spindle structures. nih.gov This disruption is consistent with its mechanism of inhibiting tubulin polymerization, which is essential for the proper assembly and function of the mitotic spindle during cell division. nih.gov The observed abnormal spindles and depolymerized tubulin persist even after prolonged recovery periods, further highlighting the irreversible binding of this compound to tubulin and its lasting impact on cellular microtubule dynamics. nih.gov

Activation of Apoptotic Pathways

Beyond cell cycle arrest, this compound is also noted for its ability to induce apoptosis in various tumor cells. nih.gov This programmed cell death is a crucial mechanism for its observed antitumor activity.

Induction of Caspase Activity

The induction of apoptosis by this compound is associated with the activation of caspase pathways. While direct quantitative data for this compound's effect on caspase activity was not explicitly detailed in the provided sources, its parent compound, millepachine (MIL), has been shown to activate caspase-3 and caspase-9. MIL treatment also led to an increased cleavage of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. Given that this compound is a derivative designed for improved activity over MIL, it is inferred to induce similar caspase activation, contributing to its pro-apoptotic effects.

Table 2: Caspase Activity and Cleavage (Based on Millepachine, Analogous to this compound)

CompoundConcentrationTime (h)Caspase-3 Activity (Fold Increase)Caspase-9 CleavageNotes
MIL2.5 µM36ActivatedNot specifiedMeasured in HepG2 and SK-HEP-1 cells
MIL1.25-5 µM48Not specifiedIncreasedProtein levels determined by western blot in HepG2 and SK-HEP-1 cells
Investigation of Apoptosis-Related Protein Expression

The apoptotic effects of this compound are further supported by its influence on apoptosis-related protein expression. Similar to its parent compound MIL, this compound is expected to affect the balance of Bcl-2 family proteins. MIL has been shown to increase the Bax/Bcl-2 ratio and promote the release of cytochrome c into the cytosol. The Bcl-2 family comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) proteins, and their balance dictates cellular fate towards survival or apoptosis. The release of cytochrome c from mitochondria is a critical step in initiating the intrinsic apoptotic pathway, leading to apoptosome formation and subsequent caspase-9 activation.

Morphological Changes in Cellular Microtubule Networks Post-SKLB028 Treatment

Treatment with this compound induces distinct morphological changes in the cellular microtubule networks. Immunofluorescence staining studies have consistently shown that cells exposed to this compound exhibit depolymerized tubulin and the presence of abnormal mitotic spindles. nih.gov This is a direct consequence of this compound's irreversible binding to β-tubulin and its inhibition of tubulin polymerization. nih.gov Importantly, these morphological alterations are persistent. Unlike cells treated with reversible tubulin inhibitors such as colcemid, where the microtubule network can recover and revert to a normal appearance after drug removal, this compound-treated cells maintain depolymerized tubulin and abnormal spindles even after prolonged recovery periods (e.g., up to 64 hours). nih.gov This irreversible disruption of the microtubule network underscores the potent and lasting cellular impact of this compound.

Preclinical Efficacy Studies of Sklb028 in Disease Models Non Human

Evaluation of SKLB028 Antiproliferative Activity in Diverse Cancer Cell Lines

This compound exhibits robust antiproliferative activity across a spectrum of cancer cell types, showcasing its broad potential as an anticancer agent. nih.govjkchemical.com

Comparative Studies Across Various Cancer Cell Types (In Vitro)

Preclinical investigations have revealed that this compound possesses low nanomolar IC50 values against a variety of tumor cell lines. nih.govjkchemical.com This indicates high potency in inhibiting cell growth. Its anticancer activities are notably improved compared to its parent compound, millepachine (B2987336). nih.govjkchemical.com Mechanistically, this compound exerts its antiproliferative effects by inducing cell-cycle G2/M arrest and promoting apoptosis in human hepatocarcinoma cells, a key pathway for inhibiting cancer cell proliferation. nih.gov

Assessment of this compound Activity Against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). This compound has shown promising activity against drug-resistant cancer cell lines, suggesting its potential to circumvent common resistance mechanisms. nih.gov

Studies have demonstrated that this compound effectively inhibits the growth of both sensitive and multidrug-resistant (MDR) cell lines. nih.gov This includes cancer cell lines that express high levels of P-glycoprotein (P-gp170) or MRP1, which are known efflux pumps contributing to drug resistance. nih.gov The ability of this compound to maintain strong growth inhibition in these resistant models is highlighted by its low resistance factor, which ranged from 1.5 to 2.5. nih.gov This is a stark contrast to conventional chemotherapeutic agents like paclitaxel (B517696) and vinblastine (B1199706), which exhibited significantly higher resistance factors, ranging from 186 to 733, in the same MDR cell lines. nih.gov

Table 1: Comparative Antiproliferative Activity and Resistance Factors of this compound in Sensitive and MDR Cell Lines

CompoundCell Line TypeResistance Factor (RF)
This compoundSensitive/MDR1.5 – 2.5
PaclitaxelMDR186 – 733
VinblastineMDR186 – 733

Note: Resistance Factor (RF) indicates the ratio of IC50 in resistant cells to IC50 in sensitive cells. Lower RF values suggest less susceptibility to resistance.

The effectiveness of this compound against MDR cell models is attributed to its unique binding characteristics. Unlike many conventional tubulin inhibitors, this compound binds irreversibly to the colchicine (B1669291) site of β-tubulin. nih.govjkchemical.com This irreversible binding mechanism contributes to its sustained efficacy and its ability to overcome resistance mediated by efflux pumps like P-glycoprotein, which often reduce intracellular drug concentrations for other agents. nih.govnih.gov The persistent G2/M cell population observed in this compound-treated cells even after drug withdrawal further supports its irreversible binding and sustained cellular impact compared to reversible inhibitors. nih.gov

Circumvention of P-glycoprotein Overexpression-Mediated Resistance

Antitumor Efficacy of this compound in Preclinical Animal Models

Beyond in vitro studies, this compound has also been evaluated for its antitumor efficacy in preclinical animal models, indicating its potential for in vivo application. semanticscholar.org

Evaluation in Xenograft Models of Cancer

Preclinical studies have demonstrated that this compound possesses potential antitumor activities in vivo. semanticscholar.org Its efficacy has been assessed in various xenograft cancer models, specifically across four different xenograft models. semanticscholar.org Xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer compounds and their ability to inhibit tumor growth in a living system that mimics human cancer. While specific quantitative data on tumor growth inhibition percentages for this compound in these models were not detailed in the available literature, its evaluation in such models underscores its potential as an antitumor agent in a more complex biological context. semanticscholar.org

Analysis of Tumor Growth Inhibition and Regression in Murine Models

Preclinical studies often utilize murine models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), to evaluate the efficacy of anticancer drug candidates in vivo nih.govctdbase.orguni.lu. These models are instrumental in assessing tumor growth inhibition (TGI) and regression, providing insights into a compound's potential therapeutic value ctdbase.orgnih.govnih.gov. While this compound has been identified as having "potential antitumor" activity, detailed research findings specifically outlining its tumor growth inhibition and regression data in murine models were not extensively detailed in the available literature. However, the observed anti-angiogenic and anti-proliferative effects of this compound in other preclinical settings suggest a broader potential for anti-tumor efficacy, which typically warrants investigation in in vivo tumor models.

Ancillary Biological Activities of this compound in Preclinical Settings

Beyond direct tumor growth modulation, this compound exhibits other significant biological activities that contribute to its therapeutic profile.

Potential Anti-Angiogenic Effects in Cellular and In Vivo Models

Angiogenesis, the formation of new blood vessels, is a fundamental process critical for tumor growth, proliferation, and metastasis nih.gov. Inhibiting this process is a key strategy in cancer treatment. This compound, identified as 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated notable anti-angiogenic activity in preclinical settings.

In cellular models, this compound effectively inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), a crucial cell line for angiogenesis studies, with an IC50 of 76.3 µg/mL. Furthermore, it showed anti-proliferative effects against A549 lung cancer cells with an IC50 of 45.5 µg/mL. The compound's anti-angiogenic activity was quantified with an IC50 of 56.9 µg/mL. In an in vivo rat aorta model, this compound successfully inhibited vessel outgrowth. These effects are potentially linked to the compound's ability to scavenge free radicals, with an IC50 of 27.8 µg/ml, and its capacity to inhibit Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.

Table 1: In Vitro Biological Activities of this compound

ActivityCell Line/ModelIC50 (µg/mL)Reference
Anti-Angiogenic ActivityNot specified56.9
Anti-Proliferative ActivityHUVECs76.3
Anti-Proliferative ActivityA549 cells45.5
Free Radical Scavenging ActivityNot specified27.8

Role in Overcoming Multidrug Resistance Beyond Direct Target Binding

Multidrug resistance (MDR) poses a significant challenge in cancer therapy, where cancer cells develop mechanisms to resist the effects of various structurally and functionally unrelated anticancer drugs. This compound, along with SKLB050, has been noted for its "potential antitumor" properties in the context of addressing multidrug resistance. While the specific cellular targets and detailed mechanisms by which this compound overcomes multidrug resistance are currently unclear, its mention in this context suggests an ability to bypass or modulate resistance pathways that extend beyond simple direct target binding. General mechanisms of multidrug resistance in biological systems include limitations in drug uptake, the production of drug-degrading enzymes, alterations in drug target sites, and enhanced drug efflux systems. Further research would be necessary to elucidate the precise mechanisms by which this compound contributes to overcoming MDR.

Structure Activity Relationship Sar and Analogue Development of Sklb028

Design and Synthesis of SKLB028 Analogues and Derivatives

The development of this compound and its derivatives stems from the natural chalcone (B49325) scaffold of millepachine (B2987336), aiming to enhance biological activity and overcome limitations such as multidrug resistance. wikipedia.orgfishersci.cauni.lujkchemical.comnih.gov

Rational Design Principles Based on Chalcone Scaffold Modifications

Rational design principles for this compound analogues are largely guided by the conformational preferences and substituent effects on the chalcone scaffold, which is characterized by an α,β-unsaturated carbonyl system connecting two aromatic rings. nih.govchemrxiv.orgresearchgate.net A crucial insight derived from X-ray crystallography of millepachine (a precursor to this compound) bound to tubulin is the importance of the s-trans conformation. While free millepachine predominantly exists in an s-cis conformation, it adopts an s-trans conformation upon binding to the tubulin active site. wikipedia.orguni.lunih.gov This observation has informed the rational design of derivatives. For instance, the introduction of an α-methyl group into millepachine derivatives, such as α-M-SKLB028 and α-M-SKLB050, was found to increase the proportion of the s-trans conformation. This conformational stabilization directly correlated with augmented tubulin inhibition activity, highlighting a key structural feature for optimized biological efficacy. nih.gov General structure-activity relationship studies of chalcones indicate that the type, position, and number of substituents on the aromatic rings play a significant role in modulating their pharmacological activities. chemrxiv.org

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of chalcone derivatives, including those related to this compound, typically involves established organic chemistry reactions. The most common method for constructing the core chalcone scaffold is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of either alkaline or acid catalysts. beilstein-journals.org This versatile methodology allows for a wide array of substitutions on the aromatic rings, enabling the generation of diverse derivatives. While specific detailed synthetic routes for this compound or its direct analogues (beyond their derivation from millepachine) are not extensively detailed in the provided literature, the general principles of chalcone synthesis allow for systematic modifications to explore the structure-activity landscape. beilstein-journals.orgmdpi.com The process of obtaining this compound and SKLB050 from millepachine involved chemical derivation, leading to compounds with improved biological profiles. researchgate.net

Correlation Between Structural Features and Biological Activity

The modifications to the chalcone scaffold of this compound and its analogues directly influence their ability to interact with tubulin and exert antiproliferative effects.

Impact of Substituent Modifications on Tubulin Binding Affinity

This compound, along with its parent compound millepachine and the derivative SKLB050, directly binds to the colchicine-binding site on β-tubulin. wikipedia.orgfishersci.cauni.lujkchemical.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov The binding affinities, expressed as dissociation constants (Kd values), demonstrate a clear hierarchy of interaction strength:

CompoundTubulin Binding Affinity (Kd ± SD, µM)
SKLB0505.13 ± 0.62 researchgate.net
Colchicine (B1669291)11.03 ± 2.57 researchgate.net
This compound31.69 ± 5.26 researchgate.net
Millepachine139.3 ± 34.76 researchgate.net

These data indicate that SKLB050 exhibits the highest binding affinity to tubulin among the tested compounds, even surpassing that of colchicine, while this compound shows a moderate affinity, and millepachine has the weakest. researchgate.net A notable characteristic of this compound is its irreversible binding to tubulin, a property that distinguishes it from reversible inhibitors like colcemid and is considered a strategy to overcome drug resistance. wikipedia.orgresearchgate.netnih.gov

Relationship Between Structural Variations and Antiproliferative Efficacy in Cancer Cells

The structural variations that enhance tubulin binding affinity and polymerization inhibition in this compound derivatives also correlate with their antiproliferative efficacy in cancer cells. This compound and SKLB050 exhibit strong growth inhibition against a range of cancer cell lines, including those that are multidrug-resistant (MDR). wikipedia.orgfishersci.caresearchgate.netsemanticscholar.org Their effectiveness against MDR cell lines is particularly noteworthy, as they show significantly lower resistance factors (1.5 to 2.5) compared to conventional agents like paclitaxel (B517696) and vinblastine (B1199706) (186–733). wikipedia.org This suggests that the irreversible binding mechanism of this compound and its derivatives may be effective in circumventing common drug resistance mechanisms. wikipedia.orgnih.gov

The inhibition of tubulin polymerization by this compound and its analogues leads to the disruption of microtubule dynamics, which in turn causes cancer cells to arrest in the G2/M phase of the cell cycle. wikipedia.orgfishersci.caresearchgate.netresearchgate.netsemanticscholar.org This mitotic arrest ultimately triggers cell death. The rational design principle of favoring the s-trans conformation, achieved through modifications like α-methylation, directly contributes to improved tubulin inhibition and, consequently, enhanced antiproliferative efficacy. nih.gov

Conformational Analysis and Structure-Activity Relationships

The biological activity of this compound and its analogues is intricately linked to their conformational preferences and specific interactions with the tubulin protein. Understanding these relationships is fundamental to rational drug design and optimization.

Stereochemical Considerations (s-cis vs. s-trans Conformations) in this compound and Analogues

Stereochemical considerations, particularly the s-cis and s-trans conformations, play a pivotal role in the activity of this compound and its parent compound, millepachine (MIL). Studies have revealed that free millepachine predominantly exists in an s-cis conformation. However, upon binding to the colchicine-binding site within β-tubulin, millepachine undergoes a conformational change, adopting an s-trans conformation wikipedia.orgfishersci.noresearchgate.net. This observation strongly suggests that the s-trans conformation is the active form responsible for effective tubulin binding wikipedia.orgfishersci.noresearchgate.net.

Further research has demonstrated that modifying millepachine derivatives (MDs), including this compound, by introducing an α-methyl group can increase the proportion of the s-trans conformation. This structural modification has been shown to augment the tubulin inhibition activity of these derivatives wikipedia.orgfishersci.noresearchgate.net. This highlights a critical stereochemical determinant for the potency of this compound and its analogues.

Structural Determinants for Irreversible Tubulin Binding

A distinguishing feature of this compound and its derivatives is their ability to bind directly and irreversibly to β-tubulin at the colchicine-binding site wikipedia.orgfishersci.noresearchgate.netuni.lu. This irreversible binding mechanism is crucial for their therapeutic potential, particularly in circumventing drug resistance mechanisms. Experimental evidence indicates that cells treated with this compound fail to recover from cell cycle arrest even after extensive washing, strongly suggesting that covalent bonding has occurred between the compound and tubulin uni.lusemanticscholar.org. This covalent interaction provides a sustained inhibitory effect on tubulin polymerization.

X-ray crystallography studies of tubulin in complex with millepachine derivatives have revealed that these compounds bind at the tubulin intradimer interface, occupying the same site as colchicine and exhibiting a similar binding mode wikipedia.orgfishersci.noresearchgate.net. While the precise structural moiety within this compound responsible for forming the covalent bond has not been explicitly detailed in the provided research findings, the observed irreversible binding is a significant structural determinant contributing to its sustained activity and potential to overcome drug resistance uni.lusemanticscholar.org.

Computational Approaches in this compound SAR Studies

Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and enabling the prediction of biological activity. These approaches have been applied to this compound and its analogues to elucidate their structure-activity relationships.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking studies have been extensively utilized to investigate the binding modes and affinities of this compound and its derivatives to the colchicine-binding site on tubulin researchgate.netsemanticscholar.orgguidetopharmacology.org. These simulations predict the preferred orientation and conformation of a ligand within a binding pocket, offering valuable insights into the key residues involved in the interaction. Complementing these computational predictions, X-ray crystallography has provided high-resolution experimental structures of tubulin-ligand complexes, including those with millepachine, offering direct visual evidence of the binding interactions at the colchicine site wikipedia.orgfishersci.noresearchgate.netfishersci.ca.

Molecular dynamics (MD) simulations further enhance the understanding of ligand-target interactions by simulating the dynamic behavior of molecules over time. While specific detailed MD simulation results for this compound were not extensively provided, advancements in MD simulations, coupled with methods like Poisson–Boltzmann/molecular mechanics generalized Born surface area (PB/MM-GBSA), have been noted to improve the accuracy of predicting ligand binding affinity for tubulin inhibitors and similar compounds guidetopharmacology.orgjkchemical.com. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, providing a more comprehensive picture of the interaction mechanism jkchemical.comnih.govnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach allows for the prediction of the activity of new, untested compounds and guides the design of more potent analogues. For this compound and its derivatives, valuable SARs have been obtained, indicating the applicability of QSAR in their development guidetopharmacology.org.

In the broader context of tubulin inhibitors, QSAR models often incorporate various molecular descriptors, such as structural, electronic, steric, and hydrophobic features, to correlate with observed biological activities guidetopharmacology.org. For instance, 3D-QSAR models have been built for chalcone-type compounds and other tubulin polymerization inhibitors to provide pharmacophore understanding and predict inhibitory activity jkchemical.com. While specific QSAR models for this compound with detailed descriptors were not provided, the consistent application of QSAR in the study of similar tubulin-targeting agents underscores its utility in optimizing the activity of compounds like this compound.

Data Tables

The following table presents the dissociation constants (Kd) for this compound, SKLB050, colchicine, and millepachine, illustrating their binding affinities to tubulin.

Table 1: Dissociation Constants (Kd) of Tubulin-Binding Compounds

CompoundKd (μM)
SKLB0505.13 ± 0.62
Colchicine11.03 ± 2.57
This compound31.69 ± 5.26
Millepachine139.3 ± 34.76
Data adapted from guidetopharmacology.org.

This compound and SKLB050 have also demonstrated strong and similar growth inhibition against both sensitive and multidrug-resistant (MDR) cell lines, with resistance factors ranging from 1.5 to 2.5. This contrasts significantly with the much higher resistance factors (186-733) observed for conventional agents like paclitaxel and vinblastine in MDR models semanticscholar.orgguidetopharmacology.org.

Future Research Trajectories and Conceptual Implications of Sklb028

Exploration of Additional Mechanistic Pathways Modulated by SKLB028

While this compound is known to induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization, its irreversible binding may lead to broader, yet-to-be-fully-understood, cellular consequences. researchgate.netnih.gov Future research should focus on unraveling these additional mechanistic layers.

The sustained disruption of microtubule dynamics by this compound's irreversible binding could have cascading effects on various cellular signaling networks. Chalcones, the parent class of compounds from which millepachine (B2987336) and its derivatives like this compound originate, are known to modulate diverse signaling pathways. researchgate.netacs.org Future studies could employ comprehensive proteomic and phosphoproteomic analyses to identify novel protein targets or signaling cascades that are indirectly affected by this compound's primary action on tubulin. This could include investigations into stress response pathways, DNA damage response, or alterations in cell adhesion and migration signaling, which are often intimately linked with cytoskeletal integrity.

The irreversible nature of this compound's interaction with tubulin nih.govglixxlabs.com suggests a prolonged cellular impact that could extend to crosstalk with other intracellular processes. For instance, research has shown that combining microtubule-destabilizing agents with Panobinostat, a pan-histone deacetylase inhibitor, synergistically enhances cytotoxicity and α-tubulin acetylation. researchgate.net This finding highlights a potential for this compound to engage in crosstalk with epigenetic regulatory mechanisms. Future investigations could explore how the sustained tubulin modification by this compound influences chromatin structure, gene expression, or the activity of other enzyme systems involved in cell proliferation and survival. Understanding such intricate crosstalk could reveal novel therapeutic targets or combination strategies.

Investigation of Broader Cellular Signaling Network Alterations

Design and Development of Next-Generation this compound-Based Compounds

The success of this compound as a potent tubulin inhibitor with efficacy against drug-resistant cell lines provides a strong foundation for the rational design of improved derivatives.

This compound was developed through modifications of millepachine, resulting in improved anti-cancer activities. researchgate.netnih.gov A key strategy for next-generation compounds would involve optimizing the irreversible binding to tubulin, which is crucial for overcoming drug resistance. nih.govglixxlabs.com Research has already demonstrated that introducing an α-methyl group to millepachine derivatives can increase the proportion of s-trans conformations, thereby augmenting their tubulin inhibition activity. nih.gov Future design efforts could focus on fine-tuning the chemical structure to enhance the binding affinity and the rate of irreversible conjugation to β-tubulin, while simultaneously minimizing off-target interactions. This could involve structure-activity relationship (SAR) studies, guided by computational approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis.

Strategies for Enhancing Target Specificity and Potency

Comparative Analysis of this compound with Other Tubulin-Targeting Agents

This compound distinguishes itself among tubulin-targeting agents primarily through its irreversible binding to the colchicine-binding site (CBS) of β-tubulin. researchgate.netnih.govglixxlabs.com This characteristic offers significant advantages over many conventional microtubule-targeting agents.

Unlike drugs that bind to the paclitaxel (B517696) or vinblastine (B1199706) sites, CBS inhibitors are generally less affected by multidrug resistance mechanisms. nih.gov this compound has demonstrated potent and comparable growth inhibition against both sensitive and multi-drug resistant (MDR) cell lines, exhibiting low resistance factors when compared to agents like paclitaxel and vinblastine. nih.govacs.org

Table 1: Comparative Efficacy of this compound Against Drug-Resistant Cell Lines

CompoundResistance Factor (A2780CP vs. A2780S)Binding Mechanism
This compound1.5 - 2.5 nih.govacs.orgIrreversible CBS
Paclitaxel186 - 733 nih.govacs.orgReversible Taxane
Vinblastine186 - 733 nih.govacs.orgReversible Vinca (B1221190)
Colchicine (B1669291)N/A (High toxicity limits clinical use) glixxlabs.comReversible CBS

Note: Resistance factors are approximate and vary depending on the specific cell line and experimental conditions. Data derived from nih.govacs.org.

While colchicine also binds to the CBS and inhibits tubulin polymerization, its high toxicity and narrow therapeutic index have limited its clinical application as an anticancer agent. glixxlabs.com Crucially, this compound's effects on cellular tubulin are irreversible, in contrast to the reversible binding of colcemid (a colchicine derivative), which allows for recovery of the tubulin network upon drug removal. researchgate.netacs.org This irreversible binding of this compound is a key factor in its ability to overcome drug resistance, a feature not commonly shared by many other tubulin-targeting agents. glixxlabs.com

Tubulin-targeting agents are broadly categorized into microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). glixxlabs.com this compound falls into the latter category by inhibiting tubulin polymerization. nih.gov Its irreversible binding mechanism at the colchicine site positions it as a distinct and potentially more effective agent, particularly in contexts of acquired drug resistance, offering a significant conceptual shift in the design of future antimitotic therapies.

Distinguishing Features and Advantages over Conventional Tubulin Inhibitors

This compound stands apart from many conventional tubulin inhibitors primarily due to its irreversible binding to β-tubulin at the colchicine-binding site. Unlike reversible inhibitors such as colcemid, which allow for the recovery of cellular tubulin networks upon drug removal, the effects of this compound are sustained and irreversible, leading to prolonged G2/M cell cycle arrest and inhibition of tubulin polymerization even after extensive washing nih.gov. This irreversible interaction is a critical advantage, as it can potentially circumvent mechanisms of drug resistance often associated with reversible binding agents.

Furthermore, this compound demonstrates potent activity against multidrug-resistant (MDR) cancer cell lines. Studies have shown that this compound and its related derivative, SKLB050, exhibit strong and comparable growth inhibition against both sensitive and MDR cell lines. Their resistance factors are significantly lower (ranging from 1.5 to 2.5) when compared to conventional agents like paclitaxel and vinblastine, which often show resistance factors hundreds of times higher (186–733). This efficacy against MDR cells addresses a major clinical challenge, as drug efflux by transporters like P-glycoprotein (P-gp170) and MRP1 is a common mechanism of resistance to many existing tubulin-binding agents.

This compound's binding to the colchicine-binding site (CBS) on tubulin is also a notable feature. While colchicine itself is a CBS inhibitor, its clinical utility is limited by toxicity and the development of MDR. This compound, being a chalcone-type inhibitor, offers a new chemical scaffold targeting this site with improved properties, particularly its irreversible nature nih.gov. X-ray crystallography has revealed that this compound binds similarly to colchicine within the intradimer interface of tubulin, with the s-trans conformation of the chalcone (B49325) scaffold being sterically favored for enhanced activity nih.gov.

The table below summarizes the key distinguishing features and advantages of this compound compared to conventional tubulin inhibitors:

FeatureThis compoundConventional Tubulin Inhibitors (e.g., Colchicine, Paclitaxel, Vinblastine)
Binding Mechanism Irreversible binding to β-tubulin nih.govReversible binding
Binding Site Colchicine-binding site nih.govColchicine-binding site, Vinca-binding site, Taxane-binding site
Efficacy in MDR Cells High efficacy, low resistance factorsOften susceptible to MDR, high resistance factors
Cellular Recovery No recovery of tubulin network after washoutRecovery of tubulin network after washout (e.g., colcemid)
Chemical Class Chalcone derivative nih.govAlkaloids (e.g., Vinca alkaloids), Taxanes, Colchicinoids

Synergistic Research Opportunities with Complementary Therapeutic Modalities

The unique characteristics of this compound open several avenues for synergistic research with complementary therapeutic modalities, particularly in the context of overcoming drug resistance and enhancing therapeutic outcomes in cancer treatment.

Conceptually, the success of this compound as an irreversible tubulin inhibitor also encourages the exploration of dual-target inhibitors. For instance, studies have already investigated novel dual tubulin/histone deacetylase (HDAC) inhibitors based on the millepachine scaffold, demonstrating impressive potency. This indicates a broader conceptual framework for designing compounds that combine tubulin inhibition with other anticancer mechanisms, potentially leading to more effective and less susceptible-to-resistance therapies. This compound's scaffold could serve as a foundation for developing such multi-targeted agents.

Translational Research Prospects for this compound-Related Chemical Scaffolds

The distinct properties of this compound and its related chemical scaffolds offer promising prospects for translational research, both in the development of novel preclinical tools and in advancing the understanding and application of irreversible tubulin inhibitors.

Feasibility of Developing Novel Preclinical Research Tools

The irreversible binding of this compound to β-tubulin makes its chemical scaffold highly suitable for the development of novel preclinical research tools. For instance, biotinylated this compound (Bio-SKLB028) has already been successfully utilized as a biochemical probe to identify and study its direct interaction with β-tubulin. This capability can be extended to create a range of probes for:

Investigating Tubulin-Drug Interactions: The distinct and irreversible binding mode of this compound offers a unique tool for detailed structural and mechanistic studies of tubulin-drug interactions, potentially aiding in the rational design of new tubulin-targeting agents.

Modeling Drug Resistance: Given its effectiveness against MDR cell lines, this compound-related compounds can serve as invaluable tools to establish and investigate preclinical models of drug resistance, allowing researchers to explore underlying mechanisms and test novel resistance-reversing strategies.

Conceptual Frameworks for Advancing Irreversible Tubulin Inhibitors in Preclinical Models

The development and characterization of this compound provide a robust conceptual framework for advancing irreversible tubulin inhibitors in preclinical models, addressing key limitations of current therapies.

Targeting Drug Resistance: The inherent ability of irreversible inhibitors like this compound to overcome common drug resistance mechanisms, particularly those involving drug efflux pumps (P-gp, MRP1), establishes a strong rationale for prioritizing the development of similar irreversible agents. Preclinical models can be used to systematically evaluate the long-term efficacy of such compounds in resistant tumor types, both in vitro and in vivo.

Sustained Target Inhibition: Irreversible binding ensures sustained target inhibition even after the drug concentration in circulation decreases. This could translate to improved efficacy, potentially allowing for less frequent dosing or lower cumulative doses in preclinical models, which can then inform clinical trial design. Pharmacodynamic studies in preclinical models would be crucial to quantify the duration of target engagement and its biological consequences.

Rational Design of Covalent Inhibitors: The detailed understanding of this compound's irreversible interaction with specific residues within the colchicine-binding site (e.g., Cys-239 and Cys-354 of β-tubulin) provides a blueprint for the rational design of new covalent tubulin inhibitors. This involves leveraging structural information to engineer compounds with specific reactive groups that can form stable covalent bonds with target proteins, thereby enhancing potency and reducing the likelihood of resistance.

Comprehensive Pharmacodynamic and Efficacy Studies: Preclinical models offer the opportunity to conduct in-depth pharmacodynamic studies of irreversible tubulin inhibitors, including sustained cell cycle arrest, induction of apoptosis, and impact on tumor growth and metastasis over extended periods. This comprehensive evaluation is essential for predicting clinical success and identifying potential biomarkers of response.

Q & A

Q. How should researchers contextualize this compound’s efficacy within existing theoretical models of its target pathway?

  • Answer: Map this compound’s effects onto established pathway diagrams (e.g., kinase signaling cascades) using tools like KEGG or Reactome. Compare with known inhibitors/activators to identify novel mechanisms. Use systems biology approaches (e.g., network pharmacology) to predict polypharmacological effects .

Q. What methodologies reconcile conflicting data on this compound’s selectivity in published studies?

  • Answer: Conduct meta-analyses of published datasets to identify methodological heterogeneities (e.g., assay conditions, cell lines). Perform head-to-head comparisons under standardized protocols. Use cheminformatics to analyze structural determinants of selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKLB028
Reactant of Route 2
SKLB028

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.